molecular formula C15H19NO5 B1467709 4-(3-Methoxypropyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2h-1,4-benzoxazine-6-carboxylic acid CAS No. 1163280-59-8

4-(3-Methoxypropyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2h-1,4-benzoxazine-6-carboxylic acid

Cat. No. B1467709
CAS RN: 1163280-59-8
M. Wt: 293.31 g/mol
InChI Key: TVJJKCSXQONSPZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This compound has been synthesized using a linker mode approach under reflux conditions. The structure was established through spectroscopic analysis, including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR. Computational methods, such as molecular docking and MD simulation, were also employed to explore its potency against breast cancer. The results suggest ERα inhibition, making it a potential anticancer agent candidate .


Molecular Structure Analysis

The molecular structure of 4-(3-Methoxypropyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid consists of a benzoxazine ring with a carboxylic acid group and a 3-methoxypropyl side chain. The compound’s lipophilicity facilitates diffusion across the blood-retinal barrier .


Chemical Reactions Analysis

This compound is a non-competitive inhibitor of carbonic anhydrase II (CA-II). It specifically targets CA-II, which plays a role in the reversible reaction of water and carbon dioxide to form bicarbonate ions. The inhibition of CA-II affects intraocular pressure and has potential applications in treating ocular hypertension and open-angle glaucoma .

Mechanism of Action

Brinzolamide inhibits CA-II, reducing the production of bicarbonate ions. This action decreases intraocular pressure by modulating fluid dynamics in the eye. Unlike systemic anti-CA therapy, topical brinzolamide minimizes systemic side effects while maintaining efficacy .

properties

IUPAC Name

4-(3-methoxypropyl)-2,2-dimethyl-3-oxo-1,4-benzoxazine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-15(2)14(19)16(7-4-8-20-3)11-9-10(13(17)18)5-6-12(11)21-15/h5-6,9H,4,7-8H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVJJKCSXQONSPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C2=C(O1)C=CC(=C2)C(=O)O)CCCOC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methoxypropyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2h-1,4-benzoxazine-6-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-Methoxypropyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2h-1,4-benzoxazine-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-(3-Methoxypropyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2h-1,4-benzoxazine-6-carboxylic acid
Reactant of Route 3
4-(3-Methoxypropyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2h-1,4-benzoxazine-6-carboxylic acid
Reactant of Route 4
4-(3-Methoxypropyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2h-1,4-benzoxazine-6-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4-(3-Methoxypropyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2h-1,4-benzoxazine-6-carboxylic acid
Reactant of Route 6
Reactant of Route 6
4-(3-Methoxypropyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2h-1,4-benzoxazine-6-carboxylic acid

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